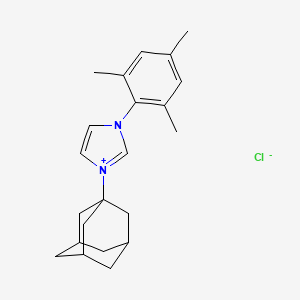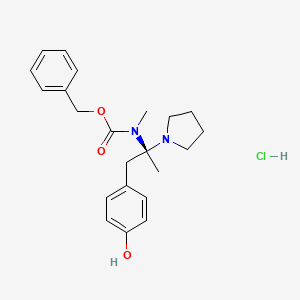
(S)-1-Pyrrolidin-2-(4'-hydroxybenzyl)-2-(N-cbz-N-methyl)amino-ethane HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Pyrrolidin-2-(4'-hydroxybenzyl)-2-(N-cbz-N-methyl)amino-ethane HCl, hereafter referred to as “Compound A”, is an organic compound that has been studied for its potential applications in scientific research, medicine, and industry. The compound is a chiral, secondary amine, and is derived from the hydroxybenzyl group. Compound A has been studied extensively in the laboratory and has been found to exhibit various properties that make it a useful tool in the scientific community. In
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (S)-1-Pyrrolidin-2-(4'-hydroxybenzyl)-2-(N-cbz-N-methyl)amino-ethane HCl involves the protection of the amine group, followed by the coupling of the protected amine with the appropriate aldehyde. The resulting imine is then reduced to the amine, and the protecting group is removed. The final step involves the formation of the hydrochloride salt.
Starting Materials
N-cbz-N-methyl-1,2-ethanediamine, 4'-hydroxybenzaldehyde, Sodium triacetoxyborohydride, Hydrochloric acid, Sodium hydroxide, Methanol, Diethyl ether, Chloroform
Reaction
Step 1: Protection of the amine group by reaction with CBZ-Cl in the presence of triethylamine in methanol to give N-cbz-N-methyl-1,2-ethanediamine, Step 2: Coupling of the protected amine with 4'-hydroxybenzaldehyde in the presence of sodium triacetoxyborohydride in chloroform to give the imine, Step 3: Reduction of the imine to the amine using sodium triacetoxyborohydride in methanol, Step 4: Removal of the CBZ protecting group by reaction with HCl in methanol to give (S)-1-Pyrrolidin-2-(4'-hydroxybenzyl)-2-(N-cbz-N-methyl)amino-ethane, Step 5: Formation of the hydrochloride salt by reaction with hydrochloric acid in diethyl ethe
Aplicaciones Científicas De Investigación
Compound A has been studied for its potential applications in scientific research. It has been found to be a useful tool for the synthesis of other compounds, such as amino acids and peptides. Compound A has also been used as an enzyme inhibitor, and has been found to inhibit the activity of several enzymes, including acetylcholinesterase and monoamine oxidase. Additionally, Compound A has been studied for its potential to act as a ligand for various proteins, and has been found to bind to several proteins, including the human serotonin receptor.
Mecanismo De Acción
The mechanism of action of Compound A is not fully understood. However, it is believed that the compound acts as an enzyme inhibitor by binding to the active site of an enzyme and blocking its action. Additionally, Compound A is thought to act as a ligand for various proteins, binding to the protein and altering its activity.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Compound A are not fully understood. However, the compound has been found to inhibit the activity of several enzymes, including acetylcholinesterase and monoamine oxidase. Additionally, Compound A has been found to bind to several proteins, including the human serotonin receptor, and has been found to alter the activity of these proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Compound A in laboratory experiments include its availability, its low cost, and its ability to be synthesized using a variety of methods. Additionally, Compound A can be used as an enzyme inhibitor and as a ligand for various proteins, making it a useful tool for scientific research. However, the compound has some limitations, including its instability in certain environments and its potential to cause adverse effects if ingested.
Direcciones Futuras
There are several potential future directions for the study of Compound A. These include further research into the compound’s mechanism of action, its biochemical and physiological effects, and its potential applications in scientific research. Additionally, further research could be conducted into the compound’s potential to act as an enzyme inhibitor and as a ligand for various proteins. Finally, further research could be conducted into the compound’s potential to cause adverse effects if ingested.
Propiedades
IUPAC Name |
benzyl N-[(2S)-1-(4-hydroxyphenyl)-2-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3.ClH/c1-22(24-14-6-7-15-24,16-18-10-12-20(25)13-11-18)23(2)21(26)27-17-19-8-4-3-5-9-19;/h3-5,8-13,25H,6-7,14-17H2,1-2H3;1H/t22-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFUPQQMMDGNND-VZYDHVRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)(N2CCCC2)N(C)C(=O)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=C(C=C1)O)(N2CCCC2)N(C)C(=O)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Pyrrolidin-2-(4'-hydroxybenzyl)-2-(N-cbz-N-methyl)amino-ethane hcl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine 2HCl](/img/structure/B6307105.png)
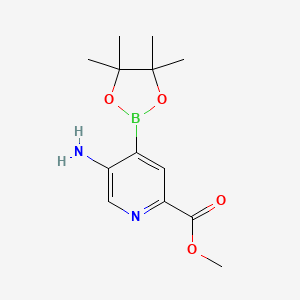
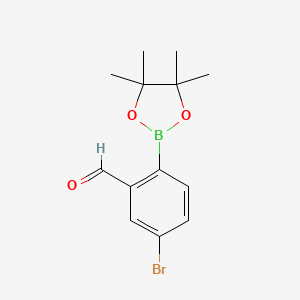
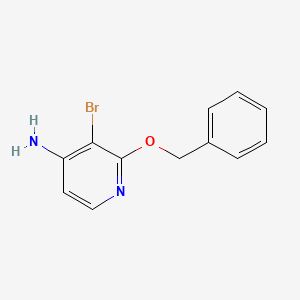
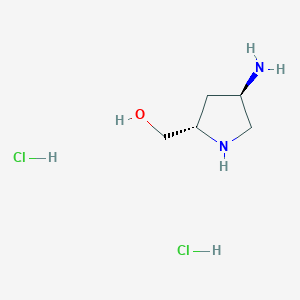
![t-Butyl 2-methyl-2,5,8-triazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6307143.png)
![t-Butyl N-[cis-2-methylazetidin-3-yl]carbamate hydrochloride](/img/structure/B6307145.png)
![[(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine 2HCl](/img/structure/B6307158.png)
![[(3S)-Oxan-3-yl]methanamine HCl](/img/structure/B6307166.png)
![[(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B6307174.png)
![[(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid)](/img/structure/B6307181.png)
![(3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-ylpiperidin-3-amine HCl](/img/structure/B6307186.png)
![3-Azabicyclo[3.1.0]hexane-1-carbonitrile HBr](/img/structure/B6307187.png)
